molecular formula C23H34O5 B13739840 3,6,14-Trihydroxycard-20(22)-enolide CAS No. 102305-50-0

3,6,14-Trihydroxycard-20(22)-enolide

Katalognummer: B13739840
CAS-Nummer: 102305-50-0
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: NAUPKGAOVHSNRY-QYLPJJJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6,14-Trihydroxycard-20(22)-enolide is a complex organic compound that belongs to the class of cardenolides. Cardenolides are a type of steroid known for their potent biological activities, particularly in the context of cardiac glycosides. These compounds are often found in various plants and have been studied for their medicinal properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,14-Trihydroxycard-20(22)-enolide typically involves multiple steps, including the formation of the steroid backbone and the introduction of hydroxyl groups at specific positions. Common synthetic routes may include:

    Oxidation reactions: to introduce hydroxyl groups.

    Cyclization reactions: to form the steroid ring structure.

    Protecting group strategies: to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Chromatographic purification: to isolate the desired product.

    Quality control measures: to ensure purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

3,6,14-Trihydroxycard-20(22)-enolide can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, particularly in treating heart conditions.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3,6,14-Trihydroxycard-20(22)-enolide involves its interaction with specific molecular targets, such as:

    Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Ion channels: Affecting the flow of ions across cell membranes, particularly in cardiac cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Digitoxin: Another cardenolide with similar cardiac effects.

    Ouabain: Known for its potent inhibition of the sodium-potassium pump.

    Digoxin: Widely used in the treatment of heart failure and arrhythmias.

Uniqueness

3,6,14-Trihydroxycard-20(22)-enolide is unique due to its specific hydroxylation pattern and the resulting biological activity. Its distinct structure may confer unique interactions with molecular targets, leading to specific therapeutic effects.

Eigenschaften

CAS-Nummer

102305-50-0

Molekularformel

C23H34O5

Molekulargewicht

390.5 g/mol

IUPAC-Name

3-[(3S,5R,10R,13R,14S,17R)-3,6,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-21-6-3-14(24)10-18(21)19(25)11-17-16(21)4-7-22(2)15(5-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16?,17?,18-,19?,21+,22+,23-/m0/s1

InChI-Schlüssel

NAUPKGAOVHSNRY-QYLPJJJPSA-N

Isomerische SMILES

C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC([C@H]5[C@@]3(CC[C@@H](C5)O)C)O

Kanonische SMILES

CC12CCC(CC1C(CC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.